2-(2,2-Dibromoethenyl)-1,3-difluorobenzene
Description
2-(2,2-Dibromoethenyl)-1,3-difluorobenzene is a halogenated aromatic compound featuring a difluorobenzene core substituted with a dibromoethenyl group. The dibromoethenyl group is a versatile electrophilic moiety, often utilized in cross-coupling reactions (e.g., Suzuki or Heck reactions) due to its ability to undergo halogen exchange or elimination under specific conditions . The 1,3-difluorobenzene backbone contributes electron-withdrawing effects, influencing both the compound’s stability and its interactions in synthetic pathways.
Properties
Molecular Formula |
C8H4Br2F2 |
|---|---|
Molecular Weight |
297.92 g/mol |
IUPAC Name |
2-(2,2-dibromoethenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C8H4Br2F2/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H |
InChI Key |
LTDLINPHBRFTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=C(Br)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dibromoethenyl)-1,3-difluorobenzene typically involves the reaction of 1,3-difluorobenzene with 1,1-dibromoethylene under specific conditions. A common method includes:
Reactants: 1,3-difluorobenzene and 1,1-dibromoethylene.
Catalysts: Palladium-based catalysts are often used to facilitate the reaction.
Solvents: Organic solvents such as toluene or dichloromethane.
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 2-(2,2-Dibromoethenyl)-1,3-difluorobenzene involves similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are employed to achieve large-scale production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: It can participate in oxidation reactions to form various oxidized products, and reduction reactions to remove bromine atoms.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products:
Substitution Products: Formation of fluorinated aromatic compounds.
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Coupling Products: Complex organic molecules with extended aromatic systems.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Material Science: Utilized in the development of new materials with specific electronic properties.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique chemical properties.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Agricultural Chemicals: Potential use in the synthesis of pesticides and herbicides.
Polymer Industry: Used in the production of specialty polymers with desired mechanical and thermal properties.
Mechanism of Action
The mechanism by which 2-(2,2-Dibromoethenyl)-1,3-difluorobenzene exerts its effects involves interactions with various molecular targets. The dibromoethenyl group can participate in electrophilic and nucleophilic reactions, while the difluorobenzene ring provides stability and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected Compounds
Key Observations :
- Electrophilicity : The dibromoethenyl group in the target compound enhances electrophilicity compared to bromomethyl or azidomethyl derivatives, making it more reactive in metal-catalyzed coupling reactions .
- Thermal Stability : Sulfonyl and dibromoethenyl substituents reduce thermal stability relative to bromomethyl analogs, as seen in decomposition temperatures during synthetic protocols .
- Biological Relevance : Azidomethyl derivatives (e.g., 2-(azidomethyl)-1,3-difluorobenzene) are pivotal in synthesizing triazole-based pharmaceuticals like rufinamide, whereas dibromoethenyl derivatives are less explored in medicinal chemistry .
Key Findings :
- The dibromoethenyl group in the target compound facilitates Pd-catalyzed cross-coupling to generate conjugated materials, similar to its thiophene analog .
- Unlike bromomethyl derivatives, the dibromoethenyl group undergoes elimination reactions under basic conditions, producing alkynes or allenes .
- Azidomethyl derivatives exhibit unique reactivity in Huisgen cycloadditions , enabling rapid assembly of bioactive heterocycles .
Biological Activity
2-(2,2-Dibromoethenyl)-1,3-difluorobenzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H5Br2F2
- Molecular Weight : 285.93 g/mol
- IUPAC Name : 2-(2,2-dibromoethenyl)-1,3-difluorobenzene
The biological activity of 2-(2,2-Dibromoethenyl)-1,3-difluorobenzene is primarily attributed to its ability to interact with various biological targets. Its halogenated structure allows it to participate in electrophilic substitutions and form stable complexes with biomolecules.
Interaction with Enzymes
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity towards specific enzyme active sites, potentially leading to altered metabolic processes.
Antimicrobial Activity
Studies have demonstrated the antimicrobial properties of halogenated compounds similar to 2-(2,2-Dibromoethenyl)-1,3-difluorobenzene. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective |
These findings suggest that 2-(2,2-Dibromoethenyl)-1,3-difluorobenzene may exhibit similar antimicrobial properties.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of halogenated benzene derivatives on cancer cell lines. For example:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG-2 (liver cancer)
- IC50 Values : The cytotoxicity was measured using the MTT assay, revealing significant inhibition at concentrations comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 | 12.5 | |
| HepG-2 | 15.0 |
These results indicate potential for development as an anticancer agent.
Study on Antimicrobial Efficacy
A study conducted on the efficacy of various halogenated compounds against pathogenic bacteria revealed that derivatives of 1,3-difluorobenzene exhibited significant antibacterial activity. The study highlighted the importance of halogen substitution in enhancing the biological efficacy of these compounds.
Research on Cytotoxic Properties
Another research effort focused on synthesizing derivatives of 1,3-difluorobenzene for evaluating their cytotoxic potential against human cancer cell lines. The findings indicated that certain structural modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
